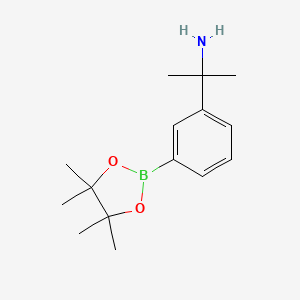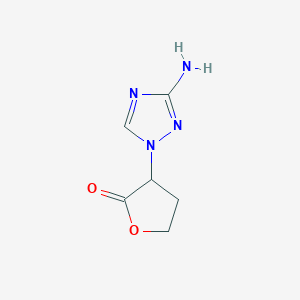
3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one is a compound that features a triazole ring attached to an oxolanone structure
Vorbereitungsmethoden
The synthesis of 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one can be achieved through several synthetic routes. One common method involves the reaction of succinic anhydride with aminoguanidine hydrochloride under microwave irradiation. This reaction proceeds via the formation of N-guanidinosuccinimide, which then reacts with various amines to form the desired product . The reaction conditions typically involve microwave irradiation to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity.
Wirkmechanismus
The mechanism of action of 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one can be compared to other similar compounds, such as:
3-amino-1H-1,2,4-triazole: This compound also features a triazole ring and is known for its use as an enzyme inhibitor and herbicide.
3-(1H-1,2,4-triazol-1-yl)phenol: This compound has a triazole ring attached to a phenol group and is used in various chemical syntheses. The uniqueness of this compound lies in its specific structure, which combines the triazole ring with an oxolanone moiety, providing distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H8N4O2 |
|---|---|
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
3-(3-amino-1,2,4-triazol-1-yl)oxolan-2-one |
InChI |
InChI=1S/C6H8N4O2/c7-6-8-3-10(9-6)4-1-2-12-5(4)11/h3-4H,1-2H2,(H2,7,9) |
InChI-Schlüssel |
QWXFPLBBJNQTGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=O)C1N2C=NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


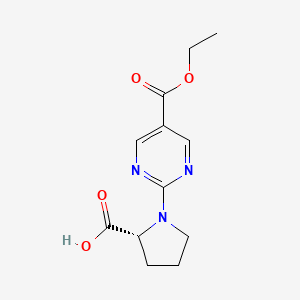
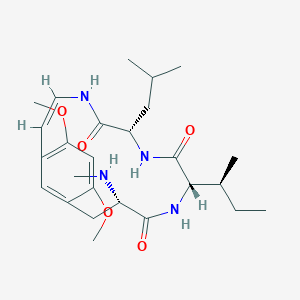
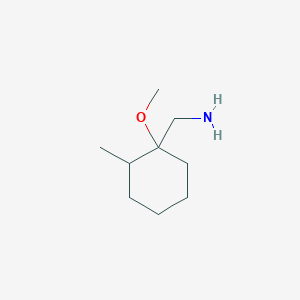
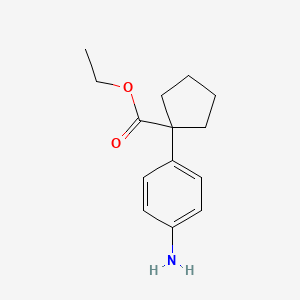
![7-Amino-9-hydroxy-6,8-diazaspiro[3.5]nona-6,8-dien-5-one](/img/structure/B13059100.png)
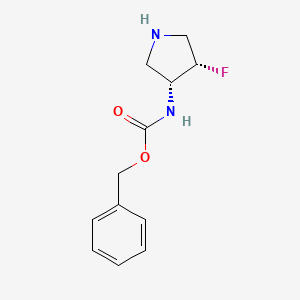
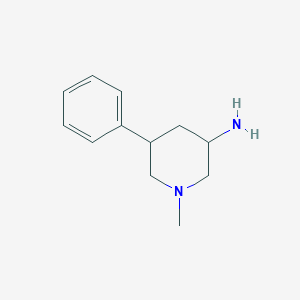
![tert-Butyl 2-(bromomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13059113.png)
![7-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13059131.png)
![2-(4-Acetylphenylamino)-N,N-diisopentyl-1-(3-(piperidin-1-yl)propyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B13059138.png)
![1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13059143.png)

